![molecular formula C10H14N2O6 B13428795 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13428795.png)
1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Deoxy-5-methoxyuridine is a modified nucleoside derivative, specifically a 3’-deoxy nucleoside and a 5-modified pyrimidine nucleoside.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-5-methoxyuridine typically involves the modification of uridine derivatives. One common method includes the protection of the hydroxyl groups followed by selective deoxygenation at the 3’ position and methoxylation at the 5’ position. The reaction conditions often require the use of specific reagents such as DMSO, PEG300, and Tween 80, and the reactions are carried out under controlled temperatures to ensure the stability of the compound .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to maximize yield and purity. The compound is typically stored at -20°C in powder form or at -80°C in solvent to maintain its stability .
化学反应分析
Types of Reactions: 3’-Deoxy-5-methoxyuridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methoxy group, potentially leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: Commonly involves the replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of nucleophiles under basic or acidic environments.
Major Products: The major products formed from these reactions include various modified nucleosides, which can be further utilized in different research applications .
科学研究应用
3’-Deoxy-5-methoxyuridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Plays a role in studying RNA modifications and their effects on gene expression and stability.
Medicine: Investigated for its potential in antiviral and anticancer therapies due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological tools
作用机制
The mechanism of action of 3’-Deoxy-5-methoxyuridine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. It acts as an antimetabolite, inhibiting DNA synthesis and inducing apoptosis in cancer cells. The compound targets thymidylate synthase and other enzymes involved in nucleotide metabolism, leading to the inhibition of cell proliferation .
相似化合物的比较
- 5-Methyluridine
- 5-Hydroxymethyluridine
- 2’-Deoxy-5-methylcytidine
- Pseudouridine
Comparison: 3’-Deoxy-5-methoxyuridine is unique due to its specific modifications at the 3’ and 5’ positions, which confer distinct chemical properties and biological activities. Unlike other similar compounds, it has shown potential in enhancing mRNA stability and efficiency, making it a valuable tool in mRNA therapeutics .
属性
分子式 |
C10H14N2O6 |
|---|---|
分子量 |
258.23 g/mol |
IUPAC 名称 |
1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-17-7-3-12(10(16)11-8(7)15)9-6(14)2-5(4-13)18-9/h3,5-6,9,13-14H,2,4H2,1H3,(H,11,15,16)/t5-,6+,9+/m0/s1 |
InChI 键 |
QAOLFGCSNYUCSI-CCGCGBOQSA-N |
手性 SMILES |
COC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)O |
规范 SMILES |
COC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


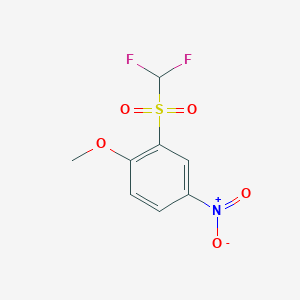
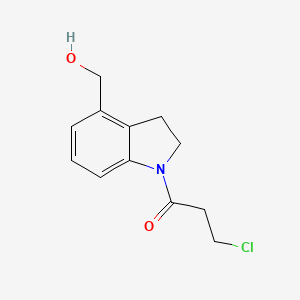
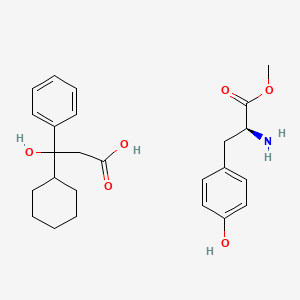
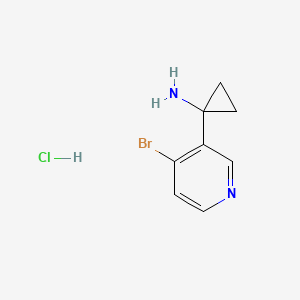
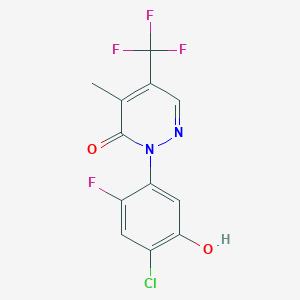
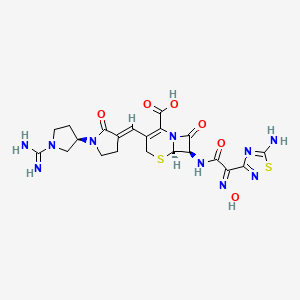

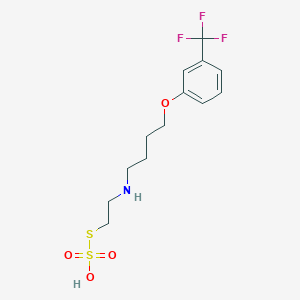
![1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine](/img/structure/B13428754.png)
![6-bromo-7-methoxy-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B13428760.png)

![4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate;oxalic acid](/img/structure/B13428769.png)
![[3-[2-[(7aR)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13428770.png)

